molecular formula C15H9Cl2IN4OS B4535550 N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B4535550
M. Wt: 491.1 g/mol
InChI Key: CXBFFXRAMQAOEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives like N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea involves reactions of acylazides with amino-thiadiazole derivatives. These processes have been explored to obtain compounds with significant biological activities, including plant growth regulation (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Syntheses under various conditions have led to derivatives characterized by IR, 1H NMR, and elemental analysis, showing the versatility of the synthesis approaches for these compounds.

Molecular Structure Analysis

The molecular structure of thiadiazolyl urea derivatives is characterized by X-ray crystallography, revealing intricate details like the planarity of the urea scaffold due to intramolecular N–H···O hydrogen bonds. These structural insights are crucial for understanding the compound's reactivity and biological activity. For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea exhibits a triclinic space group, indicating the significance of molecular geometry in its fungicidal activities (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

Thiadiazolyl ureas undergo various chemical reactions, contributing to their diverse bioactivities. The synthesis and biological evaluation of these compounds have demonstrated their potential as fungicides and plant growth regulators. The reactivity of these compounds, influenced by their molecular structure, plays a key role in their biological efficacy (Li-Qiao Shi, 2011).

Safety and Hazards

For the related compound “Isocyanic acid 3,4-dichlorophenyl ester”, it has several hazard statements including H301-H315-H317-H319-H332-H334-H335. Precautionary statements include P280-P301+P310+P330-P302+P352-P305+P351+P338. It is classified as a dangerous substance with hazard codes T. It is also classified under HazardClass 6.1 and PackingGroup II .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2IN4OS/c16-10-6-5-8(7-11(10)17)19-14(23)20-15-22-21-13(24-15)9-3-1-2-4-12(9)18/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBFFXRAMQAOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
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N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

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